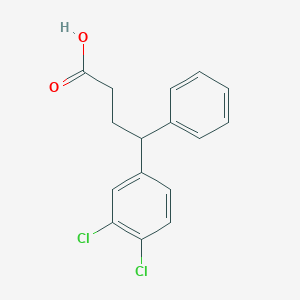

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Description

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZQVJTLMFDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432657 | |

| Record name | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79560-18-2 | |

| Record name | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2), a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] This document consolidates available data on its physicochemical properties, synthesis, and known biological relevance. While experimental data on its biological activity and detailed spectroscopic analysis are limited, this guide draws parallels with structurally similar compounds to provide insights into its potential properties and mechanisms. All quantitative data are presented in structured tables, and relevant synthetic pathways are visualized using diagrams.

Physicochemical Properties

This compound is a chiral carboxylic acid. Its properties are summarized in the table below. It is important to note that while some data are from experimental sources, others are predicted and should be used with caution.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [2][3] |

| Molecular Weight | 309.19 g/mol | [2][3] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | Data not available (predicted) | - |

| pKa | Data not available (predicted) | - |

| Solubility | Data not available | - |

| Appearance | Light brown oil or off-white solid | [1][4] |

Note: Due to the limited availability of public experimental data, the boiling point and pKa are not provided. General solubility principles suggest it is likely soluble in polar organic solvents.

Spectroscopic Data

-

¹H NMR: Aromatic protons of the phenyl and dichlorophenyl groups, a methine proton at the chiral center, and methylene protons of the butanoic acid chain.

-

¹³C NMR: Carbon signals for the two aromatic rings, the carboxylic acid, the chiral methine carbon, and the methylene carbons.

-

IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of the carboxylic group and cleavage of the butanoic acid chain.[5]

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the industrial synthesis of sertraline.[3] Several synthetic routes have been reported, primarily involving the formation of the carbon skeleton and subsequent modifications.

Synthesis via Hydrogenation of a Butenoic Acid Derivative

One common method involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[1]

Experimental Protocol:

-

Reaction: A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mol) in ethyl acetate (2 L) is hydrogenated over 5% Pd/C catalyst (8 g) at atmospheric pressure and room temperature.[1]

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake, which typically takes about 24 hours.[1]

-

Work-up: The catalyst is removed by filtration. The filtrate is then evaporated under vacuum to yield this compound as a light brown oil.[1]

-

Purification: The crude product can be crystallized from hexane to yield an off-white solid.[1]

Synthesis from 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

Another documented route involves a three-step process starting from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.[4]

Experimental Protocol:

-

Reduction: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]

-

Lactonization: The resulting hydroxy acid is converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[4]

-

Friedel-Crafts Reaction: The furanone intermediate is reacted with benzene in a Friedel-Crafts type reaction to yield the final product.[4]

Biological Activity and Potential Signaling Pathways

Direct experimental studies on the biological activity of this compound are scarce. Its primary known role is as a precursor in the synthesis of sertraline.[3] However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase inhibitor, suggests potential biological activities.

Role as a Sertraline Intermediate

The primary biological relevance of this compound is its role in the synthesis of sertraline, a widely used antidepressant. The butanoic acid is cyclized to a tetralone derivative, which is a key step in forming the core structure of sertraline.[6]

Potential as a Chemical Chaperone

4-Phenylbutyric acid (4-PBA) is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins.[7] Given the structural similarity, it is plausible that this compound could exhibit similar properties. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.

Potential Anti-inflammatory and Antimicrobial Activities

Some studies on related compounds with the 4-(3,4-dichlorophenyl)-4-oxobutanoic acid backbone have shown potential antimicrobial and anti-inflammatory properties.[8] However, these activities have not been confirmed for this compound itself. Further research is required to explore these potential therapeutic applications.

Conclusion

This compound is a compound of significant interest, primarily due to its indispensable role in the synthesis of sertraline. While its own biological activities have not been extensively studied, its structural similarity to 4-PBA suggests it may possess properties as a chemical chaperone. This guide has summarized the available physicochemical data and synthetic methodologies. Further research is warranted to fully elucidate the spectroscopic properties, biological activity, and potential therapeutic applications of this molecule beyond its role as a synthetic intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C16H14Cl2O2 | CID 9904723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|RUO [benchchem.com]

- 4. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3,4-dichlorophenyl)-4-phenylbutanoic Acid: Synthesis, Properties, and Role in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This document details the physicochemical properties, synthesis methodologies, and the chemical transformations of this compound. While primarily recognized for its role as a synthetic precursor, this guide also explores the biological activities of structurally related compounds to provide a broader context for its significance in medicinal chemistry. Detailed experimental protocols for its synthesis are provided, along with structured data tables and workflow diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No. 79560-18-2) is a substituted butanoic acid derivative that holds significant importance in the pharmaceutical industry.[1] Its primary and most well-documented application is as a key intermediate in the multi-step synthesis of sertraline, a widely prescribed antidepressant.[1] The molecular structure, featuring a butanoic acid backbone with both a phenyl and a 3,4-dichlorophenyl group, is pivotal for its subsequent cyclization to form the core tetralone structure of sertraline.[1] This guide aims to consolidate the available scientific and technical information on this compound, focusing on its chemical synthesis and properties, to serve as a valuable resource for professionals in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 79560-18-2 | [1][2] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1][2] |

| Molecular Weight | 309.19 g/mol | [1] |

| Appearance | Off-white solid powder | No direct citation found |

| Melting Point | 118-120 °C | No direct citation found |

| XLogP3 | 5.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| InChI Key | ZBLZQVJTLMFDCG-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl | [2] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, which are detailed below.

Synthesis via Hydrogenation

This method involves the hydrogenation of a but-3-enoic acid precursor.

A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) in ethyl acetate (2 L) is subjected to hydrogenation over 8 grams of a 5% Palladium on carbon (Pd/C) catalyst. The reaction is carried out at atmospheric pressure and room temperature. The hydrogenation is allowed to proceed until the uptake of hydrogen ceases, which typically takes about 24 hours. Following the completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the desired product as a light brown oil. For purification, an analytical sample can be crystallized from hexane.

Synthesis via Friedel-Crafts Reaction

A three-step process is also employed, which involves a reduction, lactonization, and a subsequent Friedel-Crafts alkylation.

This process is adapted from patent literature and involves three main steps:

-

Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid: The starting keto-acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. This reduction can be achieved using a suitable reducing agent such as sodium borohydride.

-

Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone: The intermediate hydroxy acid is then converted to the corresponding gamma-butyrolactone. This is typically achieved by heating the hydroxy acid in an aqueous acidic medium.

-

Friedel-Crafts Alkylation: The resulting furanone derivative is reacted with benzene in the presence of a Friedel-Crafts catalyst, such as a Lewis acid (e.g., aluminum chloride), to yield this compound. The reaction is typically conducted at a temperature ranging from 0°C to 100°C.

Chemical Reactions and Utility in Sertraline Synthesis

The primary utility of this compound is its role as a precursor to sertralone, the tetralone core of sertraline. This is achieved through an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation to Sertralone

The butanoic acid is first converted to its more reactive acid chloride derivative, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting 4-(3,4-dichlorophenyl)-4-phenylbutanoyl chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like carbon disulfide (CS₂), to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone).[3] Sertralone is then converted to sertraline through reductive amination with methylamine, followed by chiral resolution to isolate the desired (1S, 4S)-isomer.

Biological Activity and Mechanism of Action

There is a notable lack of direct studies on the biological activity and mechanism of action of this compound itself. Its primary significance in a biological context is as a stable intermediate en route to the pharmacologically active sertraline.

Context from Sertraline

Sertraline functions as a selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effects by binding to the serotonin transporter (SERT) in the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Comparison with 4-Phenylbutyric Acid (4-PBA)

Structurally related compounds, such as 4-phenylbutyric acid (4-PBA), have been investigated for their biological activities. 4-PBA is known to act as a chemical chaperone, which can help to alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins.[1] While this compound shares a similar 4-phenylbutanoic acid core, it is important to note that there is no direct evidence to suggest it possesses the same chemical chaperone properties. The presence of the bulky and electron-withdrawing 3,4-dichlorophenyl group significantly alters the molecule's electronic and steric properties compared to 4-PBA.

Conclusion

This compound is a well-defined chemical entity with its primary importance rooted in its role as a key intermediate in the industrial synthesis of sertraline. The synthetic pathways to this compound are well-established, offering viable routes for its production on a laboratory and industrial scale. While direct biological activity has not been a focus of research, its pivotal position in the synthesis of a major antidepressant underscores its significance in medicinal and process chemistry. This guide provides the essential technical information for researchers and developers working with this compound, from its fundamental properties to detailed synthetic protocols. Further research could explore potential intrinsic biological activities of this molecule, although its main value is likely to remain as a crucial building block in pharmaceutical manufacturing.

References

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological significance of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a carboxylic acid derivative featuring a butane chain substituted with both a phenyl group and a 3,4-dichlorophenyl group at the fourth position. Its chemical structure is fundamental to its role as a key intermediate in the synthesis of various pharmaceuticals.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 79560-18-2 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [2][3][4][5] |

| Molecular Weight | 309.19 g/mol | [2][4][5] |

| SMILES | C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl | [2] |

| InChI | InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20) | [2] |

| Melting Point | 118-120 °C (crystallized from hexane) | [6] |

Synthesis Protocols

Several synthetic routes for this compound have been established. The choice of method may depend on factors such as desired yield, purity, and scalability.

Method 1: Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method involves the catalytic hydrogenation of the corresponding unsaturated butenoic acid.

Experimental Protocol:

-

A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) in ethyl acetate (2 L) is prepared.

-

8 grams of 5% Palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is hydrogenated at atmospheric pressure and room temperature.

-

The reaction is monitored until the hydrogen uptake ceases, which typically takes about 24 hours.

-

The catalyst is removed by filtration.

-

The filtrate is evaporated under vacuum to yield the product as a light brown oil.[6]

Table 2: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| C | 62.17 | 62.08 |

| H | 4.57 | 4.56 |

| Cl | 22.94 | 23.16 |

| Data for an analytical sample crystallized from hexane.[6] |

Method 2: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This process involves the reduction of a ketoacid, followed by lactonization, and finally a Friedel-Crafts alkylation.[7]

Experimental Workflow:

Caption: Three-step synthesis of this compound.

Experimental Protocol:

-

Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

-

A sample of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is dissolved in an appropriate solvent.

-

A reducing agent, such as sodium borohydride, is added to the solution.

-

The reaction proceeds to form 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[7]

-

-

Step 2: Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

-

The 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid from the previous step is treated with an aqueous acid solvent.

-

The mixture is heated to a temperature between 20°C and 100°C to facilitate the conversion to the corresponding gamma-butyrolactone.[7]

-

-

Step 3: Friedel-Crafts Reaction with Benzene

-

The resulting 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone is reacted with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

The reaction is typically conducted at a temperature between 10°C and 30°C.

-

Upon completion, the reaction mixture is poured onto stirred ice containing a mineral acid (e.g., concentrated hydrochloric acid) to quench the reaction and separate the phases.

-

The final product, this compound, is isolated from the organic phase, for instance, by evaporation of the solvent and subsequent crystallization.[7]

-

Biological Activity and Applications

This compound is a compound of significant interest primarily due to its role as a crucial intermediate in the synthesis of the antidepressant sertraline.[1] Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1]

The structural framework of this molecule is designed for subsequent chemical transformations that lead to the final active pharmaceutical ingredient.

Caption: Role as a key intermediate in the synthesis of Sertraline.

Beyond its role as a synthetic intermediate, research suggests potential for other biological activities. Studies on related compounds, such as 4-phenylbutyric acid (4-PBA), indicate that this class of molecules may act as chemical chaperones, aiding in protein folding within the endoplasmic reticulum and thereby reducing ER stress.[1] There is also emerging interest in its potential anti-inflammatory and antimicrobial properties, which warrant further investigation.[1]

References

- 1. This compound|RUO [benchchem.com]

- 2. This compound | C16H14Cl2O2 | CID 9904723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

physical and chemical properties of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline. This document details the available physicochemical data, outlines experimental protocols for its determination, and explores its potential biological activities related to chemical chaperoning and mitigation of endoplasmic reticulum (ER) stress. Visual representations of a synthetic workflow and a proposed signaling pathway are included to facilitate a deeper understanding of its chemical synthesis and biological implications.

Introduction

This compound is a substituted butanoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies in its role as a crucial precursor for the industrial synthesis of sertraline, a widely prescribed antidepressant. Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. Furthermore, its structural similarity to known chemical chaperones, such as 4-phenylbutyric acid (4-PBA), suggests potential therapeutic applications beyond its role as a synthetic intermediate. This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and actionable for researchers and professionals in the field.

Physicochemical Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that while some experimental data is available, many properties are computationally predicted and should be confirmed experimentally for critical applications.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 79560-18-2 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1][2][3] |

| Molecular Weight | 309.19 g/mol | [2][4] |

| Melting Point | 118-120 °C (from hexane) | [5] |

| Boiling Point | Not experimentally determined. | |

| Appearance | Expected to be a solid at room temperature. |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| XLogP3 (Computed) | 5.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| pKa | Not experimentally determined. | |

| Solubility | Not experimentally determined. |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general methods applicable to organic compounds of this nature.

Synthesis of this compound

A common synthetic route involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[5]

Procedure:

-

Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (0.73 mole) in ethyl acetate (2 L).

-

Add 5% Palladium on carbon (Pd/C) catalyst (8 g).

-

Hydrogenate the mixture at atmospheric pressure and room temperature.

-

Monitor the reaction until hydrogen uptake ceases (approximately 24 hours).

-

Remove the catalyst by filtration.

-

Evaporate the filtrate under vacuum to yield the product as a light brown oil.

-

For purification, the product can be crystallized from hexane.

Determination of Melting Point (Thiele Tube Method)

Procedure:

-

Finely powder a small amount of the dried sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Attach the capillary tube to a thermometer.

-

Place the thermometer and capillary tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heat the side arm of the Thiele tube gently with a small flame.

-

Observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Micro-Boiling Point Method)

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Procedure:

-

Place a small amount of the sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the sample.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating bath (e.g., Thiele tube with high-boiling oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point at the recorded atmospheric pressure. For determination under vacuum, a specialized apparatus is required.

Determination of Solubility (OECD 105 Flask Method)

This method is suitable for determining the water solubility of substances.[6]

Procedure:

-

Add an excess amount of the solid compound to a known volume of water in a flask.

-

Stopper the flask and agitate it at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Analyze the concentration of the dissolved compound in the sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the water solubility of the compound at that temperature. A similar procedure can be followed using other solvents like ethanol, methanol, and DMSO.

Determination of pKa (Potentiometric Titration)

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

Procedure:

-

Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

-

Mix a known volume of this n-octanol solution with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

While primarily known as a synthetic intermediate, this compound shares structural similarities with 4-phenylbutyric acid (4-PBA), a known chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[2] Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins.[2][7][8]

ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Chronic or unresolved ER stress can lead to apoptosis.

It is hypothesized that this compound may act as a chemical chaperone, similar to 4-PBA, to reduce the load of misfolded proteins in the ER, thereby attenuating the UPR and protecting cells from ER stress-induced apoptosis.

Caption: Proposed mechanism of action for this compound in mitigating ER stress.

Experimental and Logical Workflows

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is depicted below.

References

- 1. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 7. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical chaperone - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Biological Activity of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. While primarily recognized as a crucial intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, this molecule's structural characteristics suggest a potential for inherent biological effects.[1] This document explores its potential antimicrobial, anti-inflammatory, and chemical chaperone activities, drawing upon data from structurally related compounds to infer its possible mechanisms of action. Detailed experimental protocols for relevant biological assays and visual representations of associated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic carboxylic acid derivative with the chemical formula C₁₆H₁₄Cl₂O₂.[2] Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the multi-step synthesis of sertraline, a widely prescribed antidepressant.[1][3] The synthesis of sertraline from this intermediate involves a cyclization reaction to form a tetralone derivative, which is then further processed.[1]

Beyond its role as a synthetic intermediate, the biological profile of this compound itself is not extensively characterized in publicly available literature. However, its structural similarity to other biologically active molecules, such as 4-phenylbutyric acid (4-PBA), suggests that it may possess intrinsic pharmacological properties.[1][4] This guide will delve into these potential activities, providing a framework for future investigation.

Potential Antimicrobial Activity

Quantitative Data: Antimicrobial Screening of a Related Butanoic Acid Derivative

The following table summarizes the antimicrobial activity of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid against a panel of Gram-positive and Gram-negative bacteria. The data is presented as the diameter of the zone of inhibition.

| Test Microorganism | Strain ID | Zone of Inhibition (mm) |

| Gram-positive Bacteria | ||

| Bacillus subtilis | ATCC 6633 | 15 |

| Staphylococcus aureus | ATCC 6538 | 17 |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 8739 | 13 |

| Pseudomonas aeruginosa | ATCC 9027 | 11 |

Data adapted from a study on a structurally related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, to illustrate potential activity.

Experimental Protocol: Antimicrobial Disk Diffusion Assay

The disk diffusion method is a standard procedure for preliminary screening of antimicrobial activity.

Materials:

-

Test compound (this compound)

-

Sterile paper discs (6 mm diameter)

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Positive control antibiotic discs (e.g., ciprofloxacin)

-

Negative control discs (impregnated with solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar. Also, apply positive and negative control discs.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualization: Antimicrobial Disk Diffusion Workflow

Caption: Workflow for the antimicrobial disk diffusion assay.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly investigated. However, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. Therefore, it is plausible that this compound could exhibit anti-inflammatory effects. A standard preclinical model to evaluate such activity is the carrageenan-induced paw edema assay in rodents.

Quantitative Data: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

The following table presents an example of how data from a carrageenan-induced paw edema study would be structured. The values are hypothetical and for illustrative purposes only.

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin (Ref.) | 10 | 0.42 ± 0.03 | 50.6% |

| Compound X | 25 | 0.68 ± 0.04 | 20.0% |

| Compound X | 50 | 0.55 ± 0.03 | 35.3% |

| Compound X | 100 | 0.45 ± 0.04 | 47.1% |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for screening acute anti-inflammatory activity.[2][5]

Materials:

-

Wistar rats (150-200 g)

-

Test compound (this compound)

-

Carrageenan (1% w/v in sterile saline)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Carrageenan-Induced Paw Edema Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential as a Chemical Chaperone and Modulation of Endoplasmic Reticulum (ER) Stress

A compelling potential mechanism of action for this compound is its function as a chemical chaperone, similar to the well-studied compound 4-phenylbutyric acid (4-PBA).[4] Chemical chaperones are small molecules that can stabilize protein conformation, prevent protein aggregation, and alleviate stress in the endoplasmic reticulum (ER).[1][6]

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering a set of signaling pathways known as the Unfolded Protein Response (UPR).[7] The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).[7][8]

The UPR is mediated by three main ER-transmembrane proteins:

-

PERK (Protein kinase RNA-like endoplasmic reticulum kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

A chemical chaperone like this compound could potentially alleviate ER stress by facilitating proper protein folding, thereby reducing the load of unfolded proteins and dampening the UPR signaling cascade.[1][4]

Visualization: The Unfolded Protein Response (UPR) Signaling Pathway

The following diagram illustrates the three major branches of the UPR and indicates the potential point of intervention for a chemical chaperone.

Caption: The Unfolded Protein Response (UPR) signaling pathway and potential intervention by a chemical chaperone.

Conclusion

This compound is a molecule of significant interest, primarily as a cornerstone in the synthesis of sertraline. While its own biological activities have not been a major focus of research, this guide has outlined plausible areas for investigation based on its chemical structure and the activities of related compounds. The potential for antimicrobial, anti-inflammatory, and particularly chemical chaperone activities suggests that this compound may have therapeutic applications beyond its current use as a synthetic intermediate. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore these possibilities, potentially uncovering novel pharmacological uses for this readily accessible chemical entity. Further studies are warranted to isolate and characterize the specific biological effects of this compound and to elucidate its precise mechanisms of action.

References

- 1. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 4. Chemical chaperone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Disclaimer: There is limited publicly available information regarding the specific biological mechanism of action of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. This compound is primarily documented as a chemical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] Therefore, its direct biological effects and mechanism of action are not well-characterized in scientific literature.

However, based on its structural similarity to other pharmacologically active agents and its role as a precursor, we can infer potential biological activities. This guide will explore these potential mechanisms, drawing parallels with related compounds and outlining the experimental approaches that would be necessary to elucidate its precise mode of action.

Introduction

This compound is a synthetic organic compound with the chemical formula C₁₆H₁₄Cl₂O₂.[3] Its primary significance in the pharmaceutical industry is its role as a key intermediate in the manufacturing of sertraline.[1][2] Sertraline is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain. Given that this compound is a direct precursor, any unreacted intermediate could potentially have biological activity.

Furthermore, structurally related compounds, such as 4-phenylbutyric acid (4-PBA), have been investigated for a variety of therapeutic effects, including acting as a chemical chaperone to reduce endoplasmic reticulum stress.[1][4]

Potential Mechanisms of Action

While the definitive mechanism of action for this compound is not established, several plausible hypotheses can be formulated based on its structure and relationship to sertraline and other bioactive molecules.

Interaction with Monoamine Transporters

Given its role as a precursor to sertraline, the most probable, albeit likely weak, mechanism of action would be interaction with monoamine transporters, particularly the serotonin transporter (SERT). The diphenylbutanoic acid scaffold could potentially confer some affinity for the transporter, although likely with lower potency and selectivity compared to the cyclized and aminated final product, sertraline.

Hypothesized Signaling Pathway

Caption: Hypothesized interaction with the serotonin transporter.

Chemical Chaperone Activity

Similar to 4-phenylbutyric acid (4-PBA), this compound may act as a chemical chaperone, aiding in protein folding within the endoplasmic reticulum (ER) and thereby reducing ER stress.[1][4] This mechanism is implicated in various diseases, including neurodegenerative disorders.[5][6]

Logical Relationship of ER Stress Mitigation

Caption: Potential role in mitigating endoplasmic reticulum stress.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table presents hypothetical data that would be crucial for characterizing its mechanism of action, based on the types of assays that would be conducted.

| Parameter | Target | Assay Type | Hypothetical Value |

| IC₅₀ | SERT | Radioligand Binding | > 10 µM |

| IC₅₀ | NET | Radioligand Binding | > 50 µM |

| IC₅₀ | DAT | Radioligand Binding | > 50 µM |

| EC₅₀ | ER Stress Reduction | Cell-based | 5-20 mM |

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of the compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Preparation of Membranes: Membranes from cells stably expressing human SERT, NET, or DAT are prepared.

-

Radioligand Binding: A specific radioligand for each transporter (e.g., [³H]citalopram for SERT) is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the competition binding data.

Experimental Workflow for Binding Assay

Caption: Workflow for a radioligand binding assay.

ER Stress and Protein Folding Assays

Objective: To assess the ability of the compound to mitigate ER stress and act as a chemical chaperone.

Methodology:

-

Cell Culture: A suitable cell line (e.g., neuronal cells) is cultured.

-

Induction of ER Stress: ER stress is induced using an agent like tunicamycin or thapsigargin.

-

Treatment: Cells are co-treated with the ER stress-inducing agent and varying concentrations of this compound.

-

Analysis of ER Stress Markers: The expression levels of ER stress markers such as GRP78 and CHOP are quantified using Western blotting or qPCR.

-

Assessment of Protein Aggregation: The effect of the compound on the aggregation of misfolded proteins can be assessed using techniques like fluorescence microscopy or filter trap assays.

Conclusion

While this compound is primarily known as a synthetic precursor to sertraline, its structural features suggest potential, albeit likely weak, biological activities. The most probable mechanisms of action would be a low-affinity interaction with monoamine transporters or a role as a chemical chaperone in mitigating ER stress. Definitive characterization of its pharmacological profile would necessitate a comprehensive suite of in vitro and in vivo studies as outlined in this guide. The exploration of such intermediates is crucial for understanding the full pharmacological landscape of drug synthesis pathways and for the potential discovery of new therapeutic agents.

References

- 1. This compound|RUO [benchchem.com]

- 2. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 3. This compound | C16H14Cl2O2 | CID 9904723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Utilization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid (CAS 79560-18-2), a Key Intermediate in Sertraline Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (CAS: 79560-18-2), a critical intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This document details the chemical and physical properties of this intermediate, presents various synthetic methodologies for its preparation, and outlines its subsequent conversion to key downstream compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to support research and development in the field of pharmaceutical synthesis.

Introduction

Sertraline, a widely prescribed antidepressant, is synthesized through a multi-step process in which the formation of specific intermediates is crucial for the overall efficiency and purity of the final active pharmaceutical ingredient (API).[1] this compound serves as a pivotal precursor, undergoing intramolecular cyclization to form the tetralone backbone of the sertraline molecule.[1] Understanding the synthesis and chemical behavior of this intermediate is paramount for process optimization, impurity profiling, and the development of novel synthetic routes.

Chemical and Physical Properties

This compound is a butanoic acid derivative featuring both a phenyl and a 3,4-dichlorophenyl substituent at the 4-position.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79560-18-2 | [2] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [2] |

| Molecular Weight | 309.2 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 118-120 °C | [3] |

| Solubility | Soluble in organic solvents such as ethyl acetate. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving Friedel-Crafts type reactions and subsequent chemical modifications.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to this compound and its subsequent conversion to the key tetralone intermediate.

Caption: A representative synthetic workflow for this compound and its cyclization.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation

This protocol describes the synthesis of this compound from its corresponding unsaturated precursor.[3]

-

Materials:

-

4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole)

-

Ethyl acetate (2 L)

-

5% Palladium on carbon (Pd/C) catalyst (8 g)

-

Hydrogen gas

-

Hexane (for crystallization)

-

-

Procedure:

-

A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid in ethyl acetate is hydrogenated over a 5% Pd/C catalyst.

-

The reaction is carried out at atmospheric pressure and room temperature.

-

Hydrogen uptake is monitored, and the reaction is continued until it ceases (approximately 24 hours).

-

The catalyst is removed by filtration.

-

The filtrate is evaporated under vacuum to yield the crude product as a light brown oil.

-

For purification, the crude product can be crystallized from hexane.

-

-

Yield: Approximately 100% (crude).

Protocol 2: Synthesis via Friedel-Crafts Alkylation of a Lactone Intermediate

This protocol outlines a three-step synthesis starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.

-

Step 1: Reduction to Hydroxy Acid

-

4-(3,4-dichlorophenyl)-4-ketobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. The choice of reducing agent can vary, with sodium borohydride being a common option.

-

-

Step 2: Lactonization

-

The intermediate hydroxy acid is converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. This can be achieved by heating the hydroxy acid in an aromatic hydrocarbon solvent.

-

-

Step 3: Friedel-Crafts Alkylation

-

The resulting gamma-butyrolactone is reacted with benzene in a Friedel-Crafts type reaction to yield this compound.

-

Conversion to 4-(3,4-Dichlorophenyl)-1-tetralone

The intramolecular Friedel-Crafts acylation of this compound is a key step in the synthesis of sertraline, leading to the formation of the tetralone ring system.

Reaction Mechanism

The cyclization is typically acid-catalyzed. The following diagram illustrates the general mechanism of an intramolecular Friedel-Crafts acylation.

Caption: General mechanism for the acid-catalyzed intramolecular cyclization.

Experimental Protocol

-

Materials:

-

This compound

-

Strong acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid, or trifluoromethanesulfonic acid)

-

Anhydrous solvent (if required)

-

-

Procedure:

-

This compound is treated with a strong acid catalyst.

-

The reaction mixture is typically heated to facilitate cyclization.

-

Upon completion, the reaction is quenched, often by pouring it onto ice.

-

The product, 4-(3,4-dichlorophenyl)-1-tetralone, is then extracted with an organic solvent and purified, for example, by crystallization.

-

Analytical Data

Comprehensive analytical data is crucial for the characterization and quality control of this compound. While detailed spectral data from open literature is limited, the following tables summarize expected analytical characteristics.

Table 1: Spectroscopic Data (Predicted/Typical)

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to aromatic protons, the methine proton at the 4-position, and the methylene protons of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Signals for the carbonyl carbon of the carboxylic acid, aromatic carbons, the methine carbon at the 4-position, and the methylene carbons. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and characteristic peaks for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Table 2: Chromatographic Data

| Technique | Typical Application |

| HPLC | Purity assessment and quantification of the intermediate. |

| GC-MS | Analysis of volatile impurities and byproducts. |

Conclusion

This compound is a fundamentally important intermediate in the synthesis of sertraline. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and professionals in the pharmaceutical industry. Further research into optimizing the synthesis of this intermediate, particularly through the development of greener and more efficient catalytic systems, will continue to be an area of significant interest. The provided workflows and mechanistic insights can aid in these endeavors, ultimately contributing to the improved production of this vital antidepressant medication.

References

Potential Therapeutic Applications of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: A Technical Guide

Disclaimer: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a known synthetic intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) sertraline[1][2]. There is currently a lack of direct scientific literature detailing its own therapeutic applications. This guide, therefore, presents a hypothetical exploration of its potential therapeutic uses based on the well-documented activities of its structural analog, 4-phenylbutyric acid (4-PBA). The proposed mechanisms, experimental data, and protocols are extrapolated from research on 4-PBA and should be considered illustrative of potential research directions for this compound.

Introduction

This compound is a synthetic compound featuring a butanoic acid backbone with both a phenyl and a 3,4-dichlorophenyl group attached to the fourth carbon[1]. While its primary documented role is in pharmaceutical synthesis, its structural similarity to 4-phenylbutyric acid (4-PBA) suggests it may possess latent therapeutic properties. 4-PBA is a compound known for its dual action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor, with therapeutic potential in a range of disorders including neurodegenerative diseases, certain cancers, and metabolic conditions[3][4][5][6]. This guide will explore the hypothetical therapeutic avenues of this compound, drawing parallels from the established pharmacology of 4-PBA.

Potential Mechanisms of Action

Based on the activities of 4-PBA, two primary mechanisms of action can be postulated for this compound:

Chemical Chaperone Activity and Amelioration of Endoplasmic Reticulum (ER) Stress

Misfolded proteins can accumulate in the endoplasmic reticulum, leading to ER stress and initiating the unfolded protein response (UPR), which can ultimately trigger apoptosis. Chemical chaperones like 4-PBA can alleviate ER stress by facilitating proper protein folding[3][5]. It is plausible that this compound could exhibit similar properties, making it a candidate for diseases characterized by protein misfolding, such as Alzheimer's disease and Parkinson's disease[3][7][8].

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 4-PBA can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription[4][5]. This can have anti-cancer effects by promoting the expression of tumor suppressor genes. If this compound also acts as an HDAC inhibitor, it could have potential applications in oncology.

References

- 1. This compound|RUO [benchchem.com]

- 2. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]

- 3. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 4. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 7. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, generalized experimental protocol for determining the solubility of this compound. Additionally, a qualitative summary of solubility based on information extracted from synthetic procedures is presented. This guide is intended to equip researchers and professionals in drug development with the necessary information to handle and utilize this compound effectively in various experimental and manufacturing settings.

Introduction

This compound is a crucial synthetic intermediate, primarily recognized for its role in the production of sertraline hydrochloride.[1] Its molecular structure, featuring a butanoic acid backbone with both a phenyl and a 3,4-dichlorophenyl group, dictates its physicochemical properties, including its solubility in different solvent systems.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating it for subsequent synthetic steps.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" suggests that this carboxylic acid would exhibit a degree of solubility in polar organic solvents. However, for precise applications, experimental determination is essential.

The following table summarizes the qualitative solubility of this compound in various organic solvents as inferred from documented synthetic and purification procedures.

| Organic Solvent | Qualitative Solubility | Context from Literature |

| Ethyl Acetate | Soluble | Used as a solvent for hydrogenation reactions.[2] |

| Hexane | Sparingly Soluble / Used for Crystallization | Used as a solvent for crystallization and washing of the final product.[2][3] |

| Heptane | Sparingly Soluble / Used for Crystallization | Employed for repulping and crystallization of the product.[3] |

| Benzene | Soluble | Utilized as a solvent in Friedel-Crafts type reactions involving this compound.[3] |

| Methylene Chloride | Soluble | Mentioned as a suitable halogenated lower hydrocarbon solvent for its synthesis.[3] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer, or a gravimetric analysis setup.

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set at a physiologically relevant temperature such as 37 ± 1 °C for biopharmaceutical applications, or at a specific process temperature.[4]

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time ranges from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately separate the dissolved solute from any undissolved solid. This can be achieved by centrifugation or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step should be performed quickly to avoid any temperature changes that might affect solubility.

-

-

Quantification of the Solute:

-

Accurately dilute the collected supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique to determine the concentration of this compound. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be generated to relate absorbance to concentration.

-

Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed vial, and the mass of the solid residue is determined. This method is simpler but may be less accurate for lower solubilities.

-

-

3.3. Data Analysis and Reporting

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

References

spectroscopic data for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is not publicly available at the time of this report. The following guide provides a summary of known properties, detailed synthesis protocols, and a logical workflow for its preparation and characterization, based on available chemical literature.

Introduction

This compound is a crucial synthetic intermediate, primarily recognized for its role in the manufacturing of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1] The structural characteristics of this butanoic acid derivative, featuring both a phenyl and a 3,4-dichlorophenyl group, are pivotal for its subsequent cyclization and functionalization to yield the final active pharmaceutical ingredient. This document outlines the key chemical properties, established synthetic methodologies, and a general workflow for the synthesis and characterization of this important intermediate.

Chemical and Physical Properties

A summary of the key properties for this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 79560-18-2 | [1] |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 309.19 g/mol | [1] |

| Melting Point | 118-120 °C | [2] |

| InChI Key | ZBLZQVJTLMFDCG-UHFFFAOYSA-N | [1] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method involves the catalytic hydrogenation of the corresponding unsaturated butenoic acid derivative.

Experimental Protocol:

-

A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) is prepared in ethyl acetate (2 L).[2]

-

To this solution, 8 grams of a 5% Palladium on carbon (Pd/C) catalyst is added.[2]

-

The mixture is subjected to hydrogenation at atmospheric pressure and room temperature.[2]

-

The reaction is monitored until the uptake of hydrogen ceases, which typically takes about 24 hours.[2]

-

Upon completion, the catalyst is removed by filtration.[2]

-

The filtrate is then concentrated by evaporation under vacuum to yield the product as a light brown oil.[2]

-

For purification, the resulting oil can be crystallized from hexane to obtain an analytical sample.[2]

Method 2: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This process involves reduction, cyclization to a lactone, and a subsequent Friedel-Crafts reaction.

Experimental Protocol:

-

Reduction: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]

-

Lactonization: The intermediate hydroxy acid is then converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone (a gamma-butyrolactone).[3]

-

Friedel-Crafts Alkylation: The resulting gamma-butyrolactone is reacted with benzene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride). This reaction is typically conducted in an excess of benzene or an inert solvent like methylene chloride at a temperature of approximately 10-30 °C.[3]

-

Work-up: After the reaction is complete, the mixture is poured onto ice containing a mineral acid (e.g., concentrated HCl) to quench the reaction and separate the aqueous and organic phases.[3]

-

Isolation: The desired product is isolated from the organic phase, often by evaporation of the solvent followed by crystallization of the residue.[3]

Experimental Workflow

The general workflow for the synthesis and characterization of this compound, based on the hydrogenation method, is depicted in the following diagram.

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a well-established intermediate in pharmaceutical synthesis. While detailed public spectroscopic data is scarce, the synthetic routes are well-documented and provide reliable methods for its preparation. The protocols and workflow described herein offer a comprehensive guide for researchers and professionals involved in the synthesis of this compound and related structures. Further research to publish a complete spectroscopic characterization of this compound would be beneficial to the scientific community.

References

The Genesis of a Sertraline Precursor: A Technical History of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a pivotal intermediate in the synthesis of the widely used antidepressant, sertraline. Targeted at researchers, scientists, and professionals in drug development, this document details the seminal synthesis routes, key experimental data, and the logical progression of its chemical development.

Introduction

This compound, with the CAS number 79560-18-2, is a synthetic carboxylic acid derivative.[1] Its significance in medicinal chemistry is intrinsically linked to the development of sertraline, a selective serotonin reuptake inhibitor (SSRI). The structural features of this butanoic acid derivative, specifically the presence of a phenyl group and a 3,4-dichlorophenyl moiety, are crucial for its subsequent cyclization to form the core tetralone structure of sertraline.[1] This document traces the origins of this compound, presenting its synthesis and properties in a detailed, technical format.

Discovery and Initial Synthesis

The discovery of this compound is rooted in the extensive research efforts to develop novel antidepressant agents. The foundational work was detailed by W. M. Welch, Jr. and his colleagues at Pfizer in a 1984 publication in the Journal of Medicinal Chemistry and the corresponding U.S. Patent 4,536,518.[2][3][4][5] This research aimed to create selective serotonin reuptake inhibitors, and the synthesis of sertraline necessitated the creation of this key intermediate.

The initial synthesis, as outlined in the aforementioned patent and publication, involved a multi-step process. A pivotal method described is the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[6][7]

Key Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 309.19 g/mol | [1] |

| CAS Number | 79560-18-2 | [1] |

| Melting Point | 118-120 °C | [2][3] |

| Appearance | Light brown oil (crude), Crystalline solid (from hexane) | [2][7] |

Experimental Protocols

Synthesis via Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method, a cornerstone in the early synthesis of the target compound, is detailed below.

Objective: To synthesize this compound through the reduction of its unsaturated precursor.

Materials:

-

4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

-

Ethyl acetate

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Hexane (for crystallization)

Procedure:

-

A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) was prepared in ethyl acetate (2 L).[2][7]

-

To this solution, 8 grams of 5% Pd/C catalyst was added.[2][7]

-

The mixture was hydrogenated at atmospheric pressure and room temperature.[2][7]

-

The reaction was allowed to proceed until the uptake of hydrogen ceased, which typically took about 24 hours.[2][7]

-

Post-reaction, the catalyst was removed by filtration.[2][7]

-

The filtrate was then concentrated by evaporation under vacuum, yielding a light brown oil.[2][7]

-

For purification, an analytical sample was crystallized from hexane.[2][7]

Results:

-

Elemental Analysis (Calculated): C, 62.17%; H, 4.57%; Cl, 22.94%.[7]

-

Elemental Analysis (Found): C, 62.08%; H, 4.56%; Cl, 23.16%.[7]

Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

A later patent (US 4,777,288) outlines an alternative, novel three-step process.[3] This method was developed to provide the target compound in high yield and purity through a more cost-effective and simplified synthesis route.[3]

Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

-

Reactants: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid, alkali metal borohydride (e.g., sodium borohydride).[3]

-

Product: 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]

Step 2: Cyclization to a Lactone

-

Reactant: 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]

-

Product: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[3]

Step 3: Friedel-Crafts Alkylation

-

Reactants: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, benzene, Friedel-Crafts catalyst (e.g., aluminum chloride).[3]

-

Product: this compound.[3]

Role in Sertraline Synthesis and Subsequent Developments

The primary and enduring significance of this compound is its role as a direct precursor to 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, the tetralone core of sertraline.[2] The synthesis of sertraline from this intermediate involves a series of reactions including cyclization, formation of a Schiff base, and subsequent reduction.[6]

The development of alternative synthesis routes, such as the three-step process described, highlights the continuous effort in industrial chemistry to optimize the production of key pharmaceutical intermediates for improved efficiency, cost-effectiveness, and safety.

Conclusion